Ethyl 2-nitro-2-phenylacetate

Description

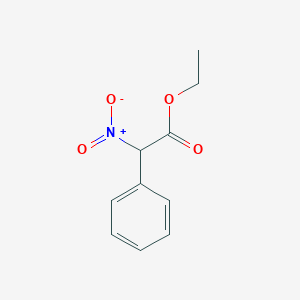

Ethyl 2-nitro-2-phenylacetate (CAS: Not explicitly provided; molecular formula: C₁₀H₁₁NO₄) is a nitro-substituted ester characterized by a phenyl group and a nitro (-NO₂) group at the α-carbon of the acetate backbone. This compound serves as a pivotal precursor in organic synthesis, enabling access to diverse derivatives such as aryl nitromethanes, α-ketoesters, and α-amino acids via reductive, oxidative, or alkylation pathways . Its synthetic utility is underscored by high yields in transformations—e.g., 79% conversion to (nitromethyl)benzene and 85% reduction to ethyl 2-amino-2-phenylacetate .

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

ethyl 2-nitro-2-phenylacetate |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)9(11(13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI Key |

UOPDDJVMIXXHQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-nitro-2-phenylacetate can be synthesized through several methods. One common approach involves the nitration of ethyl phenylacetate. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the phenylacetic acid ester. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.

Another method involves the esterification of 2-nitro-2-phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction proceeds via the formation of an intermediate nitro-phenylacetic acid, which then reacts with ethanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction under specific conditions. Lithium aluminum hydride (LiAlH₄) reduces the nitro moiety to an amine, yielding ethyl 2-amino-2-phenylacetate. This transformation is critical for generating intermediates in pharmaceutical synthesis. For example:

-

Reagents : LiAlH₄ in tetrahydrofuran (THF) at reflux.

-

Product : Ethyl 2-amino-2-phenylacetate (no yield reported).

Hydrolysis Reactions

The ester hydrolyzes under acidic or basic conditions to form 2-nitro-2-phenylacetic acid:

-

Acidic Hydrolysis : Concentrated HCl at 60°C cleaves the ester bond.

-

Basic Hydrolysis : Aqueous NaOH in THF promotes hydrolysis but may cause decarboxylation side reactions .

Notable Outcome :

Hydrolysis under basic conditions often generates decarboxylated byproducts (e.g., CO₂ elimination), reducing yields of the target carboxylic acid .

Nucleophilic Substitution

The α-nitro ester participates in nucleophilic substitutions. A patent describes its reaction with ethyl cyanoacetate under basic conditions :

-

Reagents : 2,5-Difluoronitrobenzene, ethyl cyanoacetate, Na₂CO₃, and KI in acetone at 60°C.

-

Product : 2-Nitro-4-fluorophenyl acetonitrile (72.2% yield) .

Mechanism :

The reaction proceeds via nucleophilic displacement of the halogen atom, facilitated by the nitro group’s electron-withdrawing effect .

Phase Transfer Catalysis (PTC)

Under PTC conditions, ethyl 2-nitro-2-phenylacetate converts to aryl nitromethanes:

-

Reagents : NaOH, tetrabutylammonium bromide (PTC agent) in THF.

Key Insight :

PTC minimizes decarboxylation, enhancing selectivity for nitromethane derivatives .

Oxidation to α-Ketoesters

Controlled oxidation forms α-ketoesters, though challenges exist:

-

Reagents : 30% H₂O₂ and K₂CO₃ in methanol.

-

Outcome : Partial conversion (20% by ¹H NMR) to ethyl 2-oxo-2-phenylacetate .

-

Optimized Route : Phase transfer conditions improve yields (72% for ethyl 2-oxo-2-phenylacetate) .

Stability and Kinetic Data

Hydrolysis kinetics correlate with solvent polarity and pH:

-

Base-Catalyzed Hydrolysis : Accelerated in polar aprotic solvents (e.g., acetone) .

-

Acid-Catalyzed Hydrolysis : Proceeds efficiently in aqueous methanol .

Table 2: Hydrolysis Rate Constants (SPARC Model Predictions)

| Solvent System | log k (Base-Catalyzed) | log k (Acid-Catalyzed) |

|---|---|---|

| Water | -1.2 | -3.8 |

| Methanol-Water (1:1) | -0.9 | -3.5 |

| Acetone-Water (1:1) | -0.5 | -3.2 |

Scientific Research Applications

Ethyl 2-nitro-2-phenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-nitro-2-phenylacetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of an acid and an alcohol.

Comparison with Similar Compounds

Ethyl 2-Phenylacetoacetate (CAS: 5413-05-8)

- Structure : Features an acetyl (-COCH₃) group instead of the nitro group.

- Applications : A precursor for phenylacetone (amphetamine synthesis) and a reagent in Claisen condensations. Supplied as ≥98% pure oil .

- Key Differences: The acetyl group is less electron-withdrawing than nitro, reducing electrophilicity at the α-carbon. This limits its utility in reduction reactions but enhances stability in enolate-mediated processes.

Ethyl 2-Cyano-2-Phenylacetate (CAS: 67237-76-7)

- Structure: Substituted with a cyano (-CN) group.

- Applications : Used in nitrile hydrolysis and nucleophilic additions. Similarity score: 0.79 relative to this compound .

- Key Differences: The cyano group is moderately electron-withdrawing, facilitating nucleophilic attacks but lacking the redox versatility of nitro groups.

Ethyl 2-(Diethylamino)-2-Phenylacetate (CAS: 2059944-97-5)

- Structure: Contains a diethylamino (-N(CH₂CH₃)₂) group.

- Applications : Intermediate in medicinal chemistry for amine-containing pharmaceuticals .

- Key Differences: The amino group introduces basicity, enabling acid-base catalysis in reactions—contrasting with the nitro group’s role in redox processes.

Ethyl 2-(2-Fluorophenyl)Acetate (CAS: 584-74-7)

Mthis compound (CAS: Not provided)

- Structure : Methyl ester analog with identical nitro and phenyl groups.

- Applications : Comparable to this compound in reactivity but may differ in solubility and reaction kinetics due to the smaller ester group .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogs

Research Findings and Mechanistic Insights

- Oxidative Alkylation : Treatment with tetrabutylammonium fluoride and methyl iodide converts the nitro group to a keto group (72% yield for ethyl 2-oxo-2-phenylacetate), leveraging the nitro group’s strong electron-withdrawing effect .

- Stability: Nitro-substituted esters exhibit lower thermal stability compared to acetyl or cyano analogs, necessitating controlled reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.